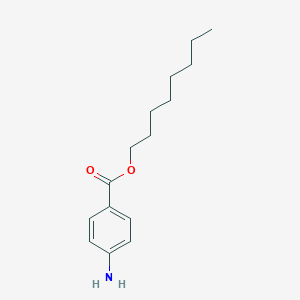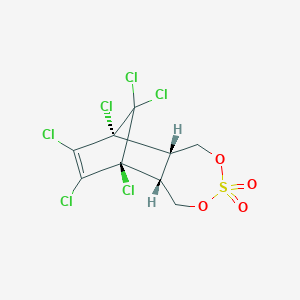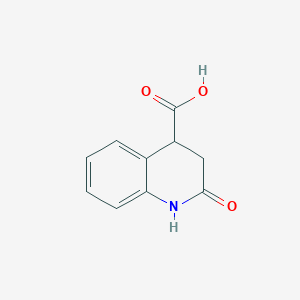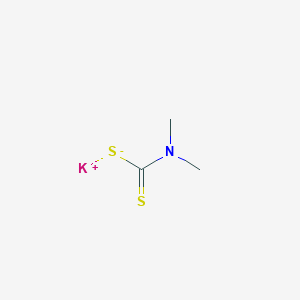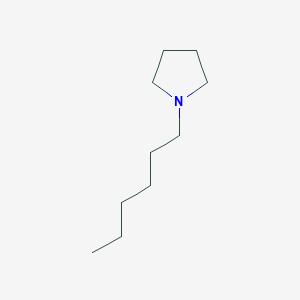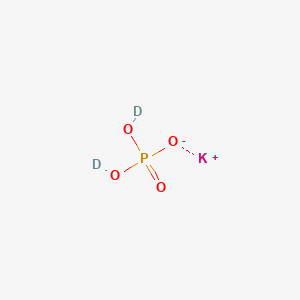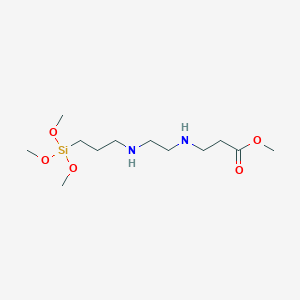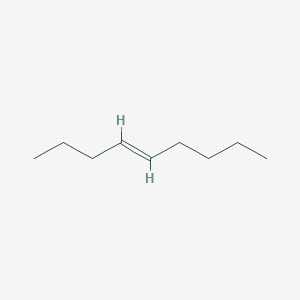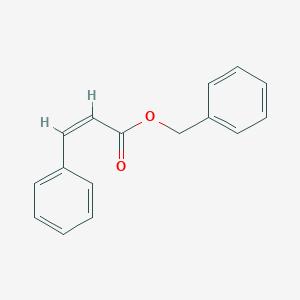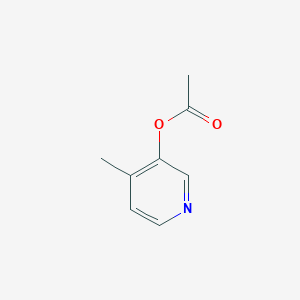
3-Acetoxy-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-4-methylpyridine, also known as AMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 3-Acetoxy-4-methylpyridine is not fully understood. However, studies have suggested that 3-Acetoxy-4-methylpyridine may act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-Acetoxy-4-methylpyridine may also affect the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
3-Acetoxy-4-methylpyridine has been shown to have various biochemical and physiological effects. Studies have suggested that 3-Acetoxy-4-methylpyridine may have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Acetoxy-4-methylpyridine may also affect the metabolism of various compounds in the body, including glucose and fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetoxy-4-methylpyridine has several advantages and limitations for lab experiments. One of the advantages of 3-Acetoxy-4-methylpyridine is its easy synthesis and availability. However, 3-Acetoxy-4-methylpyridine is also known to be unstable and reactive, which may limit its use in certain experiments. Additionally, 3-Acetoxy-4-methylpyridine may have toxic effects on cells, which may limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for the study of 3-Acetoxy-4-methylpyridine. One area of interest is the development of 3-Acetoxy-4-methylpyridine-based drugs for the treatment of various diseases. Another area of interest is the use of 3-Acetoxy-4-methylpyridine as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetoxy-4-methylpyridine and its potential effects on various signaling pathways in the body.
Conclusion:
In conclusion, 3-Acetoxy-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-Acetoxy-4-methylpyridine has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 3-Acetoxy-4-methylpyridine in various scientific fields.
Métodos De Síntesis
The synthesis of 3-Acetoxy-4-methylpyridine can be achieved through various methods, including the reaction of 4-methylpyridine with acetic anhydride in the presence of a catalyst. This method is considered to be one of the most efficient ways to produce 3-Acetoxy-4-methylpyridine in large quantities.
Aplicaciones Científicas De Investigación
3-Acetoxy-4-methylpyridine has been extensively studied for its potential applications in various scientific fields, including organic chemistry, pharmaceuticals, and materials science. In organic chemistry, 3-Acetoxy-4-methylpyridine has been used as a building block for the synthesis of various compounds. In pharmaceuticals, 3-Acetoxy-4-methylpyridine has been studied for its potential as an anti-cancer agent and as a drug for treating neurological disorders. In materials science, 3-Acetoxy-4-methylpyridine has been used as a precursor for the synthesis of various materials, including conducting polymers.
Propiedades
Número CAS |
1006-96-8 |
|---|---|
Nombre del producto |
3-Acetoxy-4-methylpyridine |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
(4-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-8(6)11-7(2)10/h3-5H,1-2H3 |
Clave InChI |
JLIFSYCXGJGLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)OC(=O)C |
SMILES canónico |
CC1=C(C=NC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



